Cas no 1806422-11-6 (Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate)

Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate
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- インチ: 1S/C9H7F3INO2/c1-16-8(15)3-7-6(9(10,11)12)2-5(13)4-14-7/h2,4H,3H2,1H3
- InChIKey: LXKSNHJPADJQRR-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(CC(=O)OC)C(C(F)(F)F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.2
Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029004367-1g |
Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate |
1806422-11-6 | 95% | 1g |
$3,184.50 | 2022-03-31 | |
Alichem | A029004367-250mg |
Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate |
1806422-11-6 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
Alichem | A029004367-500mg |
Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate |
1806422-11-6 | 95% | 500mg |
$1,617.60 | 2022-03-31 |
Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetateに関する追加情報
Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1806422-11-6): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate, identified by its CAS number 1806422-11-6, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered significant attention in recent years due to its versatility and efficacy in the development of novel therapeutic agents.
The molecular structure of Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate consists of a pyridine core substituted with an iodine atom at the 5-position and a trifluoromethyl group at the 3-position, further functionalized with an acetic acid methyl ester at the 2-position. This specific arrangement of substituents makes it an ideal candidate for various synthetic transformations, enabling the construction of complex molecular architectures essential for drug discovery.
In the context of contemporary pharmaceutical research, Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate has been extensively utilized in the synthesis of small molecule inhibitors targeting a wide range of biological pathways. One notable area of application is in the development of kinase inhibitors, where the trifluoromethyl group enhances binding affinity and metabolic stability. Recent studies have demonstrated its utility in generating potent JAK2 inhibitors, which are crucial for treating disorders such as myeloproliferative neoplasms.
Moreover, the iodine atom present in the structure provides a convenient handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing biaryl scaffolds, which are prevalent in many bioactive molecules. For instance, researchers have leveraged Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate to develop novel antiviral agents by incorporating diverse aryl groups through these coupling strategies.
The trifluoromethyl group, a key feature of Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate, is renowned for its ability to modulate pharmacokinetic properties of drug candidates. It enhances lipophilicity and metabolic stability, thereby prolonging drug activity in vivo. This attribute has been particularly beneficial in the design of antitumor agents, where prolonged exposure to therapeutic molecules often correlates with improved efficacy.
Recent advancements in medicinal chemistry have highlighted the role of halogenated pyridines in drug development. Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate exemplifies this trend, serving as a versatile building block for generating structurally diverse libraries. High-throughput screening campaigns have identified several derivatives of this compound that exhibit promising biological activity against targets such as kinases and transcription factors.
The synthesis of Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate itself is a testament to the ingenuity of modern synthetic organic chemistry. While multiple routes have been explored, recent methodologies have focused on optimizing yield and minimizing environmental impact. Catalytic processes and green chemistry principles have been increasingly adopted, ensuring that this valuable intermediate can be produced sustainably on an industrial scale.
In conclusion, Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1806422-11-6) represents a cornerstone in contemporary pharmaceutical synthesis. Its unique structural attributes and synthetic flexibility make it indispensable for developing next-generation therapeutics. As research continues to uncover new applications and refine synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts worldwide.
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